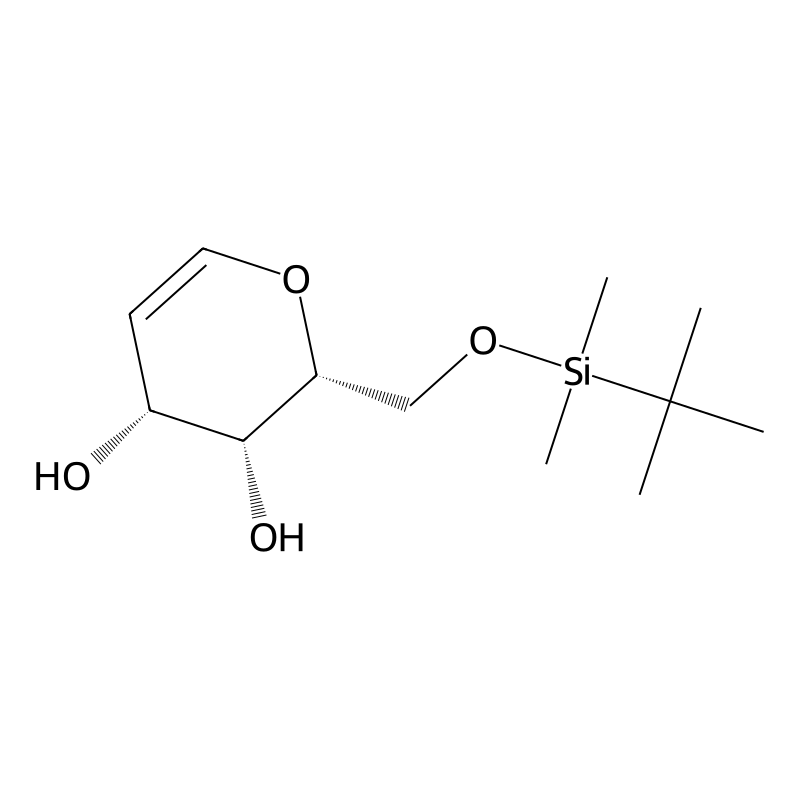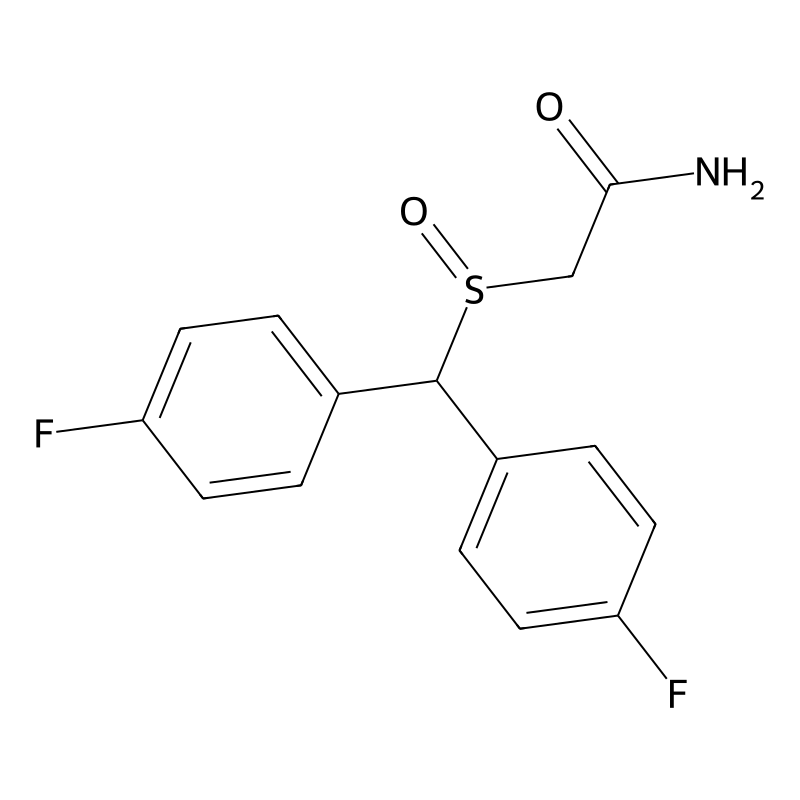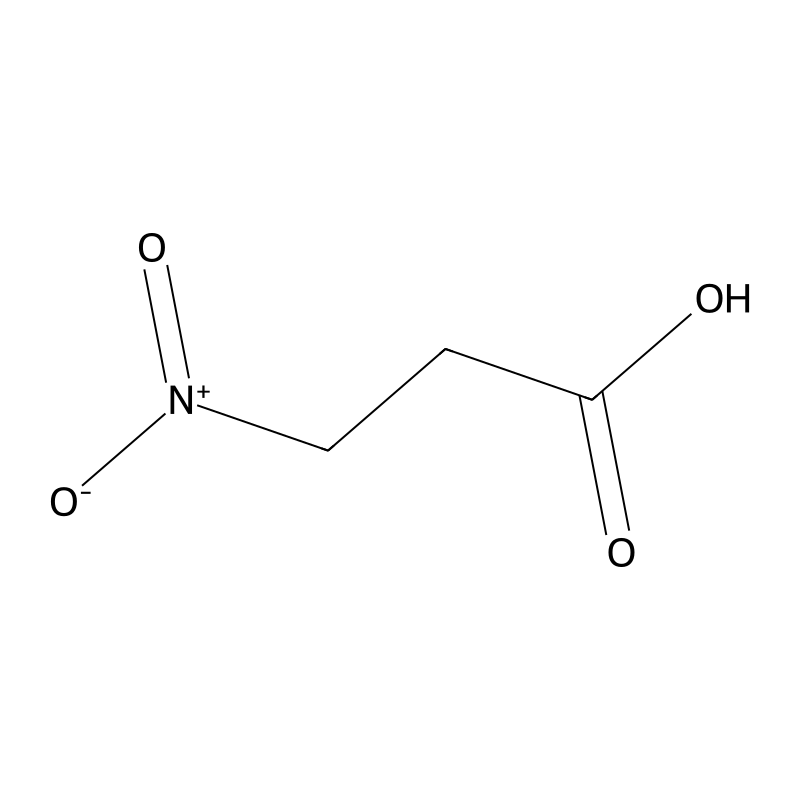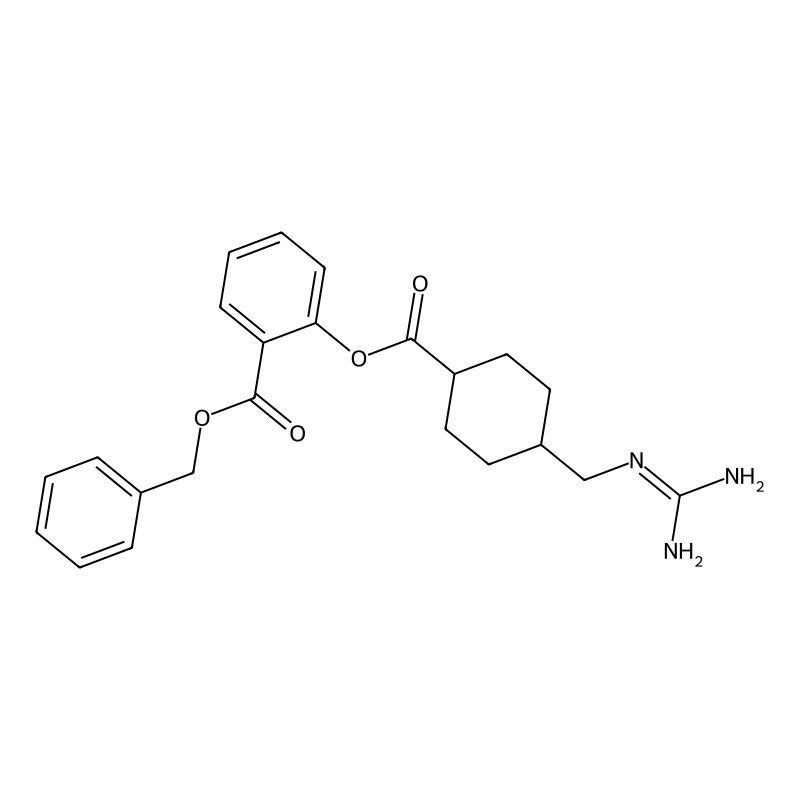6-O-(tert-Butyldimethylsilyl)-D-galactal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Organic synthesis:
- The presence of the tert-butyldimethylsilyl (TBDMS) group suggests 6-O-TBDMS-D-galactal might be a protected form of D-galactal, a carbohydrate molecule. The TBDMS group is a common protecting group in organic synthesis used to temporarily mask a hydroxyl group while allowing modification at other sites in the molecule. Once the desired modifications are complete, the TBDMS group can be selectively removed to regenerate the free hydroxyl group.
- D-galactal itself is a versatile starting material for the synthesis of various carbohydrate derivatives, including glycosides, cyclic acetals, and sugar nucleotides. 6-O-TBDMS-D-galactal could potentially be used as a protected form of D-galactal in these synthetic processes.
Carbohydrate chemistry:
- D-galactose is an essential monosaccharide with various biological functions. 6-O-TBDMS-D-galactal, as a derivative of D-galactal, could be a useful tool in studying the biological properties of galactose and its derivatives. For instance, it might be used in studies on carbohydrate-protein interactions or the development of galactose-based drugs.
6-O-(tert-Butyldimethylsilyl)-D-galactal is a chemical compound characterized by the molecular formula C12H24O4Si and a molecular weight of 260.4 g/mol. This compound is a derivative of D-galactal, where a tert-butyldimethylsilyl group is attached to the sixth position of the galactal molecule. Its structure includes a silyl ether, which enhances the stability and solubility of the compound in organic solvents, making it useful in various chemical applications .
- Deprotection Reactions: The silyl group can be removed under acidic or fluoride conditions to regenerate the hydroxyl group at position six of D-galactal.
- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the silyl group can be replaced by other nucleophiles.
- Formation of Glycosidic Bonds: It can be used as a glycosyl donor in glycosidic bond formation, facilitating the synthesis of oligosaccharides and glycoproteins .
6-O-(tert-Butyldimethylsilyl)-D-galactal exhibits biological relevance primarily in glycobiology. It serves as a biochemical reagent for studying carbohydrate-protein interactions and enzyme mechanisms involving glycosylation. The compound's structural features may influence its interaction with biological macromolecules, making it valuable for research in cell signaling and immune responses .
The synthesis of 6-O-(tert-Butyldimethylsilyl)-D-galactal typically involves:
- Protection of Hydroxyl Groups: D-galactal is first treated with tert-butyldimethylsilyl chloride in the presence of a base (such as imidazole) to protect the hydroxyl groups.
- Selective Silylation: The reaction conditions are adjusted to ensure that only the hydroxyl group at position six is silylated.
- Purification: The product is purified using techniques such as column chromatography to isolate 6-O-(tert-Butyldimethylsilyl)-D-galactal from unreacted starting materials and by-products .
This compound finds applications in various fields:
- Glycobiology Research: Used as a tool for studying carbohydrate structures and their biological functions.
- Pharmaceutical Synthesis: Acts as an intermediate in synthesizing more complex carbohydrate derivatives and drugs .
- Chemical Biology: Facilitates investigations into glycosylation processes and their roles in cellular functions.
Interaction studies involving 6-O-(tert-Butyldimethylsilyl)-D-galactal focus on its role in binding with proteins and other biomolecules. These studies often employ techniques such as:
- Nuclear Magnetic Resonance Spectroscopy: To elucidate binding interactions and conformational changes upon ligand binding.
- Surface Plasmon Resonance: To measure real-time interactions between the compound and target biomolecules, providing insights into affinity and kinetics.
Such studies contribute to understanding how modifications at the sugar level can affect biological processes .
Several compounds share structural similarities with 6-O-(tert-Butyldimethylsilyl)-D-galactal. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| D-Galactal | C12H24O4 | Base structure without silylation |
| 6-O-Tert-butyldimethylsilyl-D-glucal | C12H24O4Si | Similar silylation at position six but with glucose |
| 6-O-(Trimethylsilyl)-D-galactal | C12H30O4Si | Different silyl group affecting reactivity |
| 6-O-(Phenylsulfonyl)-D-galactal | C12H24O5S | Sulfonyl group introduces different reactivity |
Uniqueness
The unique aspect of 6-O-(tert-Butyldimethylsilyl)-D-galactal lies in its specific tert-butyldimethylsilyl protection, which offers enhanced stability compared to other silylated sugars. This stability makes it particularly useful for synthetic applications where prolonged reaction times or harsh conditions are involved .








